Antimycin A4a

Description

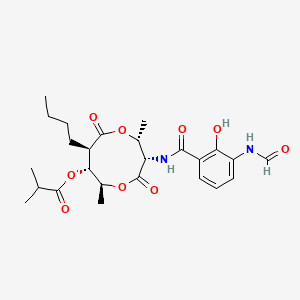

Antimycin A4a is a secondary metabolite belonging to the antimycin family, a group of macrolide lactones produced primarily by Streptomyces species . Structurally, antimycins feature a nine-membered dilactone core with an N-formyl amino-salicylamide moiety and variable alkyl/acyl side chains that dictate their bioactivity . This compound is distinguished by its specific substituents: R1 = CH(CH3)2 (isobutyl) and R2 = (CH2)3CH3 (n-butyl) (Fig. 1) . This compound exhibits broad-spectrum bioactivity, including antiviral, antifungal, and anticancer properties, largely attributed to its inhibition of mitochondrial electron transport chain (mETC) complex III .

Structure

3D Structure

Properties

CAS No. |

28068-12-4 |

|---|---|

Molecular Formula |

C25H34N2O9 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |

InChI |

InChI=1S/C25H34N2O9/c1-6-7-9-17-21(36-23(31)13(2)3)15(5)35-25(33)19(14(4)34-24(17)32)27-22(30)16-10-8-11-18(20(16)29)26-12-28/h8,10-15,17,19,21,29H,6-7,9H2,1-5H3,(H,26,28)(H,27,30)/t14-,15+,17-,19+,21+/m1/s1 |

InChI Key |

LJLBEVFUKYLRNR-UHRLKCEPSA-N |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Antimycin A4a is typically produced through fermentation by Streptomyces species . The synthetic routes involve the cultivation of these microorganisms under specific conditions that promote the production of antimycin compounds. Industrial production methods often include optimizing the fermentation process to maximize yield and purity .

Chemical Reactions Analysis

Antimycin A4a undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of the original compound .

Scientific Research Applications

Antiviral Activity

Antimycin A4a has demonstrated potent antiviral properties, particularly against a range of RNA viruses. Research indicates that it functions as a broad-spectrum antiviral agent, effectively inhibiting various viral families including Togaviridae, Flaviviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae.

- Mechanism of Action : The antiviral activity is primarily attributed to its ability to inhibit the mitochondrial electron transport chain, which in turn suppresses de novo pyrimidine synthesis necessary for viral replication. In vitro studies have shown that this compound can reduce viral titers in infected cells and improve survival rates in animal models subjected to lethal viral challenges .

- Case Study : In one study, mice infected with the western equine encephalitis virus showed reduced central nervous system viral titers and improved clinical outcomes when treated with this compound. The compound exhibited half-maximal inhibitory concentrations lower than 4 nM, showcasing its potency against viral infections .

Mitochondrial Research

This compound is extensively used in mitochondrial research due to its specific inhibitory effects on the cytochrome bc1 complex within the mitochondrial electron transport chain.

- Reactive Oxygen Species Production : It serves as a valuable tool for studying reactive oxygen species (ROS) production in mitochondria. By binding to the Qi site of cytochrome c reductase, this compound disrupts normal electron transfer processes, leading to increased ROS generation. This characteristic is useful for investigating oxidative stress and its implications in various diseases.

- Case Study : Research has shown that using this compound allows scientists to delineate the specific sites of ROS production, providing insights into mitochondrial dysfunction associated with neurodegenerative diseases.

Cancer Therapy

Recent studies have explored the potential of this compound as a therapeutic agent in cancer treatment.

- c-Myc Degradation : this compound has been identified as an accelerator of c-Myc degradation, a protein often overexpressed in various cancers. The compound enhances the ubiquitination and subsequent degradation of c-Myc through the proteasome pathway. This mechanism suggests that this compound could be developed as a novel strategy for targeting c-Myc-dependent tumors .

- Case Study : In experiments involving multiple cancer cell lines (HCT116, HeLa, MIA PaCa-2), treatment with this compound resulted in significant reductions in c-Myc protein levels. The degradation was shown to be concentration-dependent and was linked to enhanced ubiquitination processes .

Photosynthesis Research

This compound also plays a role in studies related to photosynthesis.

- Effect on Photosystem II : Studies have indicated that different analogs of antimycin affect photosystem II differently. This compound has been noted for inducing light hypersensitivity in photosystem II reactions, which can provide insights into the mechanisms of photoinhibition and energy transfer processes within chloroplasts .

Summary Table of Applications

Mechanism of Action

The mechanism of action of antimycin A4a involves its binding to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle in the mitochondrial electron transport chain leads to the inhibition of aerobic respiration . The molecular targets of this compound include components of the mitochondrial respiratory chain, particularly cytochrome c reductase .

Comparison with Similar Compounds

Comparison with Similar Antimycin Congeners

Antimycin A4a is part of a structurally diverse family. Key comparisons with other antimycins are outlined below:

2.1 Structural Variations

| Compound | R1 Group | R2 Group | Key Structural Feature |

|---|---|---|---|

| Antimycin A1a | CH(CH3)CH2CH3 | (CH2)5CH3 | Longer R2 chain (n-pentyl) |

| Antimycin A2a | CH(CH3)2 | (CH2)5CH3 | Isobutyl R1, pentyl R2 |

| Antimycin A3a | CH(CH3)CH2CH3 | (CH2)3CH3 | Shorter R2 chain (n-butyl) |

| This compound | CH(CH3)2 | (CH2)3CH3 | Isobutyl R1, butyl R2 |

| Antimycin A9 | Aromatic 8-acyl | (CH2)3CH3 | Unique aromatic substitution |

The N-formyl amino-salicylamide moiety is conserved across antimycins and critical for binding to mETC complex III . Modifications to this region (e.g., 2-methoxyantimycin A3) abolish mETC inhibition and bioactivity, underscoring its importance .

2.3 Bioactivity Profiles

| Compound | Antiviral (WEEV IC50) | Antifungal (MIC vs. C. albicans) | Anticancer (K-Ras PM Inhibition IC50) |

|---|---|---|---|

| Antimycin A1a | 2.1 nM | 5–10 μg/mL | 8 nM |

| This compound | 1.8 nM | 5–10 μg/mL | 6 nM |

| 2-Methoxy-A3 | Inactive | N/A | Inactive |

| Antimycin A9 | N/A | N/A | N/A (Nematocidal: 0.1 μM vs. C. elegans) |

- Antiviral Activity : A4a and A1a show near-identical potency against Western equine encephalitis virus (WEEV), while modified derivatives lose efficacy .

- Antifungal Activity : A4a, A1a, and A3a exhibit similar MIC values against Candida albicans (~5–10 μg/mL), suggesting R1/R2 variations minimally impact fungal targets .

- Anticancer Activity : A4a (IC50 = 6 nM) slightly outperforms A1a (8 nM) in inhibiting K-Ras plasma membrane localization, likely due to optimized alkyl chain interactions .

2.4 Ecological and Pharmacological Roles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.